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molecular formula C10H21NO B8757879 N,N-Diethylhexanamide CAS No. 6282-97-9

N,N-Diethylhexanamide

Cat. No. B8757879
M. Wt: 171.28 g/mol
InChI Key: ZZTJARSULYQEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815857B2

Procedure details

To a solution of R-29 (3.5 mmol, 1.00 g) dissolved in 10:1 (V:V) Et2O:MeOH (40 mL) is added TMS diazomethane (0.5M in THF, 13 mmol, 6.4 mL). The mixture is stirred at ambient temperature for 4 h. The reaction is concentrated in vacuo and the residue is dissolved in 4 N HCl in dioxane (5 mL) and stirred at ambient temperature for 4 h then concentrated in vacuo to give R-30. To a solution of R-30 (4.0 mmol, 0.78 g) and dibromothiazole (2.7 mmol, 0.65 g) in DMF (10 mL) is added triethylamine (10 mmol, 1.5 mL). The solution is heated at 80° C. for 16 h. The reaction is concentrated in vacuo and the residue is purified by flash chromatography to give R-31 (0.66 g, 60%). A solution of R-31 (2.4 mmol, 0.76 g), 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2.9 mmol, 0.67 g) in THF (20 mL) and 2 M aqueous Na2CO3 (9 mmol, 4.5 mL) is sparged with argon. Tetrakistriphenylphosphinepalladium(0) (0.24 mmol, 0.28 g) is added and the mixture is heated at 80° C. for 16 h. The mixture is cooled then diluted with DCM and passed through a hydrophobic frit. The organics are concentrated in vacuo and the residue is purified by flash chromatography to give the title intermediate (0.68 g, 82%).
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
C[OH:2].[Si](C=[N+]=[N-])(C)(C)C.Br[C:11]1N=C(Br)S[CH:15]=1.[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])[CH3:18].[CH3:24][CH2:25]OCC>CN(C=O)C>[CH3:24][CH2:25][CH2:15][CH2:11][CH2:18][C:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[O:2]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
6.4 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
BrC=1N=C(SC1)Br
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 4 N HCl in dioxane (5 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give R-30
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated at 80° C. for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CCCCCC(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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